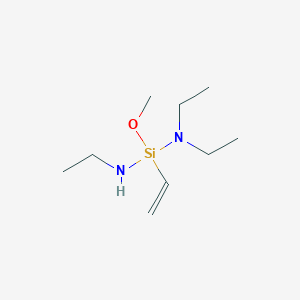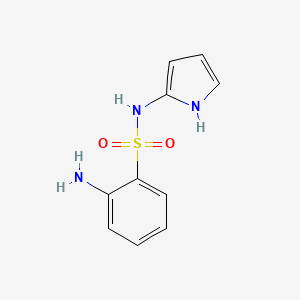
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one is an organic compound with a unique stereochemistry It is a chiral molecule, meaning it has non-superimposable mirror images
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-bromo-3-ethylcyclohexan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethylcyclohexanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of 2-substituted-3-ethylcyclohexanones.
Elimination: Formation of 3-ethylcyclohexenes.
Reduction: Formation of 2-bromo-3-ethylcyclohexanol.
Aplicaciones Científicas De Investigación
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the design of chiral drugs.
Industry: Used in the synthesis of fine chemicals and as a building block for various industrial products.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-bromo-3-ethylcyclohexan-1-one in chemical reactions involves its ability to participate in nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, making the compound reactive towards nucleophiles and bases. The stereochemistry of the molecule influences the outcome of these reactions, often leading to stereospecific products.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2-bromo-2,3-diphenylbutane: Another chiral brominated compound with similar reactivity.
(2S,3R)-3-methylglutamate: A chiral amino acid derivative with applications in biochemistry.
(2S,3R)-3-hydroxypipecolic acid: A chiral compound used in the synthesis of bioactive molecules.
Uniqueness
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a bromine atom and a carbonyl group. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of reactions to form complex, chiral molecules.
Propiedades
Número CAS |
921770-63-0 |
|---|---|
Fórmula molecular |
C8H13BrO |
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
(2S,3R)-2-bromo-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1 |
Clave InChI |
LUVVJRSICOPRSN-SVRRBLITSA-N |
SMILES isomérico |
CC[C@@H]1CCCC(=O)[C@H]1Br |
SMILES canónico |
CCC1CCCC(=O)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


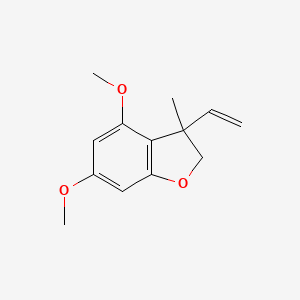

![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)

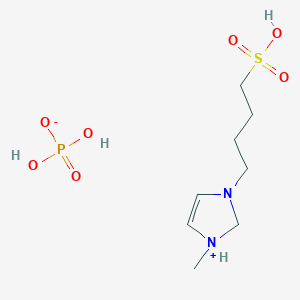
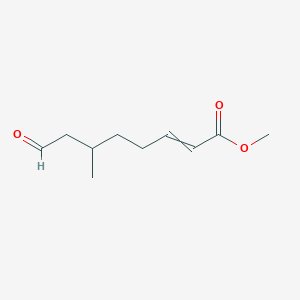
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)
